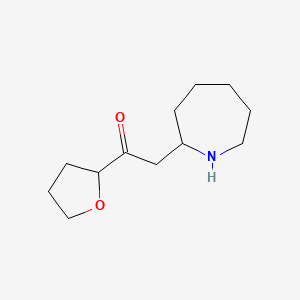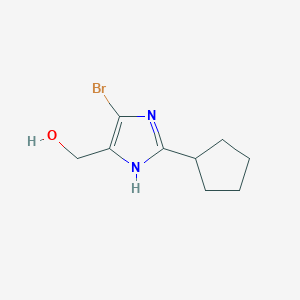
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position, a cyclopentyl group at the second position, and a hydroxymethyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The presence of the bromine atom and the cyclopentyl group can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-cyclopentyl-1H-imidazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-2-cyclopentyl-1H-imidazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Bromo-2-phenyl-1H-imidazol-5-yl)methanol: Similar structure but with a phenyl group instead of cyclopentyl.
Uniqueness
The presence of the bromine atom at the fourth position and the cyclopentyl group at the second position makes (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol unique compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
(4-bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H13BrN2O/c10-8-7(5-13)11-9(12-8)6-3-1-2-4-6/h6,13H,1-5H2,(H,11,12) |
InChI Key |
BSDMKZXRMNFXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=C(N2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


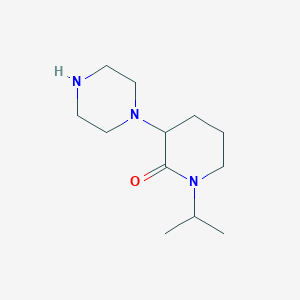


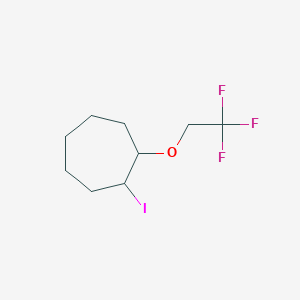


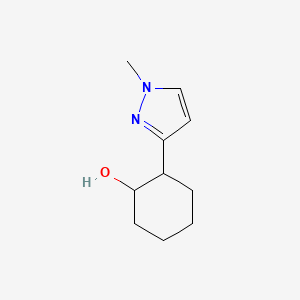
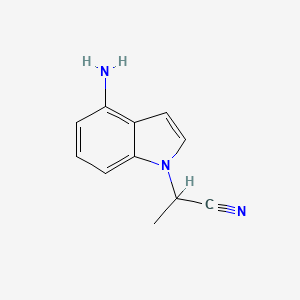
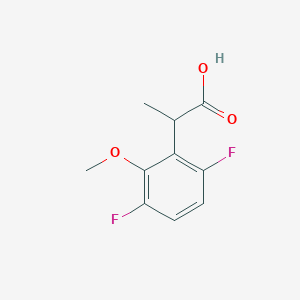
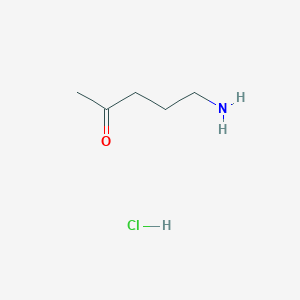
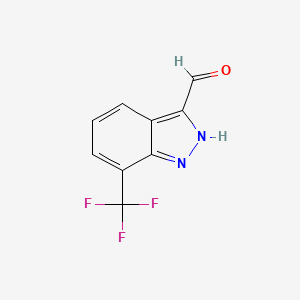
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
